![molecular formula C8H2Cl5NO2S B12887002 5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19951-66-7](/img/structure/B12887002.png)
5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C8H2Cl5NOS It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with chlorine and a trichloromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the reaction of 5,7-dichloro-2-hydroxybenzo[d]oxazole with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride (CCl3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzo[d]oxazole ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or alkoxy derivatives of the benzo[d]oxazole ring
科学的研究の応用
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-2-hydroxybenzo[d]oxazole
- 5,7-Dichloro-3-methylbenzo[d]oxazol-2(3H)-one
- 5,7-Dichloro-3-((methylthio)benzo[d]oxazol-2(3H)-one
Uniqueness
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.
特性
CAS番号 |
19951-66-7 |
|---|---|
分子式 |
C8H2Cl5NO2S |
分子量 |
353.4 g/mol |
IUPAC名 |
5,7-dichloro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H2Cl5NO2S/c9-3-1-4(10)6-5(2-3)14(7(15)16-6)17-8(11,12)13/h1-2H |
InChIキー |
QFIALTZVDVFWPU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N(C(=O)O2)SC(Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


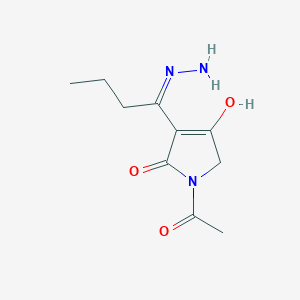
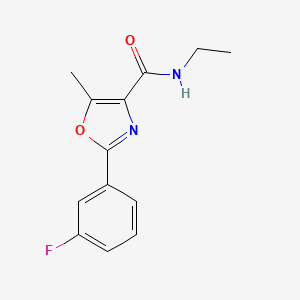
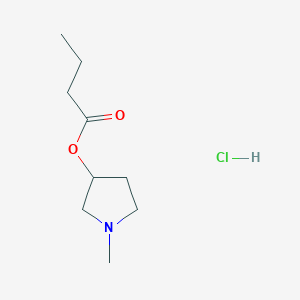
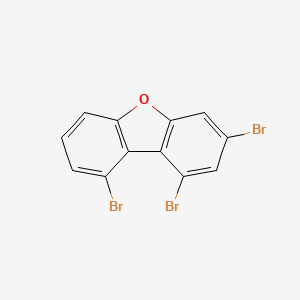
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
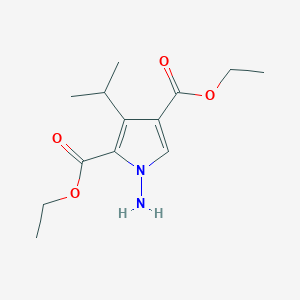
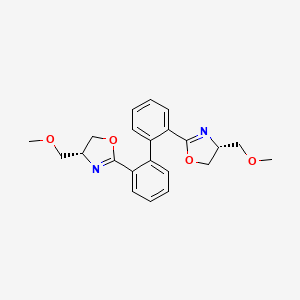
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
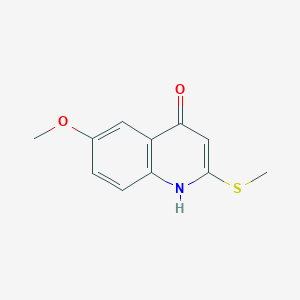
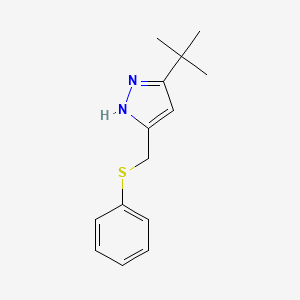
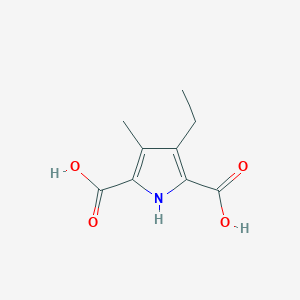
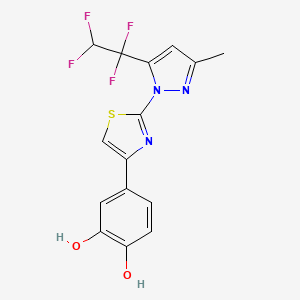

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
